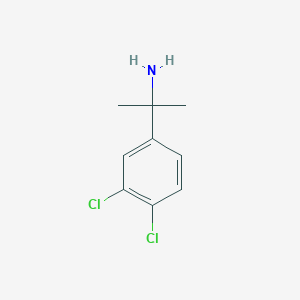

2-(3,4-Dichlorophenyl)propan-2-amine

Description

Contextualization of Dichlorophenyl-Substituted Amine Scaffolds in Medicinal and Organic Chemistry

The dichlorophenyl-substituted amine scaffold is a significant structural motif in the fields of medicinal and organic chemistry. The presence of chlorine atoms on the phenyl ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov In medicinal chemistry, the incorporation of a dichlorophenyl group is a common strategy to enhance the potency and selectivity of drug candidates. mdpi.com This is attributed to the electron-withdrawing nature of chlorine, which can alter the pKa of nearby functional groups and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

From an organic chemistry perspective, dichlorophenyl-substituted amines serve as versatile intermediates in the synthesis of more complex molecules. The chlorine substituents can be subjected to various chemical transformations, providing a handle for further molecular elaboration. The amine group, a key functional moiety, allows for a wide range of derivatization reactions, enabling the creation of diverse chemical libraries for drug discovery and other applications. The phenylpropanamine backbone, in particular, is recognized as a "privileged scaffold," meaning it is a molecular framework that can serve as a ligand for a diverse array of biological receptors. nih.gov

Research Significance of 2-(3,4-Dichlorophenyl)propan-2-amine within Substituted Phenylpropanamines

While direct academic research on this compound is not extensively documented in publicly available literature, its structural components suggest significant research potential within the broader class of substituted phenylpropanamines. The phenylpropanamine core is a well-established pharmacophore found in numerous centrally active agents. The substitution pattern on the phenyl ring and modifications to the propanamine side chain are critical determinants of pharmacological activity.

The 3,4-dichloro substitution pattern on the phenyl ring is of particular interest. This specific arrangement of chlorine atoms is found in compounds investigated for a range of biological activities, including anti-inflammatory and antimycobacterial properties. mdpi.comnih.gov For instance, studies on related dichlorophenyl-containing compounds have explored their potential as inhibitors of various enzymes and receptors. mdpi.commedchemexpress.com Therefore, this compound represents an under-explored molecule that could potentially exhibit interesting biological properties based on the established roles of its constituent chemical motifs.

The propan-2-amine structure, featuring a tertiary carbon attached to the amine, introduces a specific stereochemical and conformational profile that can influence receptor binding. The gem-dimethyl groups on the alpha-carbon may also impact metabolic stability by sterically hindering enzymatic degradation.

Scope and Objectives of Academic Inquiry for This Chemical Compound

Given the limited direct research, the primary scope of academic inquiry for this compound would be exploratory in nature. The initial objectives would focus on establishing a foundational understanding of its chemical and pharmacological properties.

Key research objectives would likely include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound with high purity and yield. Full characterization of the compound using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) would be essential.

Pharmacological Screening: A broad-based pharmacological screening to identify potential biological targets. This could involve assays for central nervous system activity, given the phenylpropanamine scaffold, as well as screening for other activities suggested by the dichlorophenyl moiety, such as anticancer or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand how modifications to the dichlorophenyl ring (e.g., altering the chlorine positions) and the propanamine side chain affect biological activity. This would help to identify the key structural features responsible for any observed effects.

Computational Modeling: In silico studies, such as molecular docking and pharmacokinetic (ADME/Tox) predictions, could be employed to guide the design of new analogues and to better understand potential ligand-receptor interactions. mdpi.com

The overarching goal of such academic inquiry would be to determine if this compound or its derivatives possess novel and potentially useful biological activities that warrant further investigation and development.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPKUNCSPAIKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization and Structural Elucidation in Research

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental in determining the structure of a molecule. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals information about their electronic structure, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(3,4-Dichlorophenyl)propan-2-amine is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar compounds, such as propan-2-amine and other dichlorophenyl derivatives. docbrown.infodocbrown.info

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The protons on the dichlorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals are expected for the aromatic protons. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The six protons of the two methyl groups are chemically equivalent and would therefore give rise to a single, strong singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. It is expected to show signals for the two equivalent methyl carbons, the quaternary carbon attached to the amine group, and the six distinct carbons of the dichlorophenyl ring. The carbons bonded to chlorine atoms would exhibit chemical shifts in the characteristic range for halogenated aromatic compounds.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-H | δ 7.2-7.6 ppm (m) | δ 125-145 ppm |

| -NH₂ | Variable (broad s) | - |

| -CH₃ | δ 1.2-1.5 ppm (s) | δ 25-35 ppm |

| Quaternary-C | - | δ 50-60 ppm |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹. The C=C stretching vibrations of the dichlorophenyl ring would likely produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is anticipated in the 1000-1250 cm⁻¹ range. Finally, the C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong signals in the Raman spectrum. The C-Cl bonds are also expected to show characteristic Raman scattering.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Signal |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | >3000 | Moderate |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Strong |

| C-N Stretch | 1000-1250 | Moderate |

| C-Cl Stretch | <800 | Strong |

Note: These are predicted values. Actual experimental values may vary.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the dichlorophenyl ring is the primary chromophore. It is expected to exhibit absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are due to π → π* transitions within the aromatic ring. The presence of the chlorine substituents and the aminoalkyl group may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609).

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular weight: 204.09 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. bldpharm.comchemscene.com Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio, which is a hallmark of polychlorinated compounds.

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for amines and aromatic compounds. libretexts.org Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines, which would result in the loss of a methyl radical and the formation of a stable iminium ion. libretexts.org Cleavage of the bond between the aromatic ring and the propan-2-amine moiety could also occur, leading to fragments corresponding to the dichlorophenyl cation and the propan-2-amine radical cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment Structure | Fragmentation Pathway |

| 203/205/207 | [M-H]⁺ | Loss of a hydrogen atom |

| 188/190/192 | [M-CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 145/147 | [C₆H₃Cl₂]⁺ | Cleavage of the aryl-alkyl bond |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for each fragment containing them.

Advanced Analytical Techniques for Purity Assessment and Isomeric Characterization

Beyond fundamental structural elucidation, advanced analytical techniques are employed to assess the purity of a sample and to distinguish it from its isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are powerful methods for separating the target compound from any impurities or starting materials. These techniques can also be used to differentiate between various positional isomers of dichlorophenylpropanamine, as each isomer will have a unique retention time under specific chromatographic conditions. Chiral chromatography techniques could be employed to separate enantiomers if the compound were synthesized in a chiral form.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These in silico methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Applications in Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to derive its energy. By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm identifies the geometry with the minimum energy, which corresponds to the most probable structure of the molecule. For 2-(3,4-Dichlorophenyl)propan-2-amine, this analysis would yield precise information on the spatial orientation of the dichlorophenyl ring relative to the propan-2-amine group. However, specific DFT-optimized structural parameters for this compound are not currently available in published literature.

HOMO-LUMO Energy Analysis for Chemical Reactivity and Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. Analysis for this compound would quantify its kinetic stability and predict its behavior in chemical reactions. At present, there are no reported HOMO-LUMO energy values or analyses for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP map of this compound would identify the most likely sites for intermolecular interactions and chemical reactions. Such a map for the title compound has not been found in the existing scientific literature.

Hyperpolarizability Calculations for Nonlinear Optical Properties

Hyperpolarizability is a measure of a molecule's response to an external electric field and is a key parameter in determining its nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values have the potential for use in various optoelectronic applications. Computational methods can predict the first hyperpolarizability (β) of a molecule. Such calculations for this compound would assess its potential as an NLO material. As of now, no theoretical calculations on the hyperpolarizability of this compound have been published.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By systematically rotating key bonds and calculating the energy of each resulting conformation, an energy landscape can be mapped. This allows for the identification of the most stable conformer(s) (global and local minima on the potential energy surface) and the energy barriers between them. For this compound, this would involve exploring the rotational freedom around the bond connecting the phenyl ring to the propan-2-amine group. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes. A detailed conformational analysis and energy landscape exploration for this compound is not available in the current body of scientific literature.

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. For this compound and its analogs, computational methods provide deep insights into the nature and strength of these interactions, which govern how these molecules interact with their environment and biological targets.

Hydrogen bonds are critical non-covalent interactions that significantly influence the conformation and intermolecular associations of amine-containing compounds. In analogs of this compound, such as amphetamine and methamphetamine, the primary or secondary amine group acts as a hydrogen bond donor, while electronegative atoms can act as acceptors.

Computational studies on related amphetamine derivatives reveal that the amine group (-NH2) readily participates in hydrogen bonding. nih.gov Quantum chemical calculations have shown that functional groups like -NH- and -NH2 have distinct capabilities for forming hydrogen bonds, which influences their interaction with other molecules. nih.gov For instance, in studies of amphetamine derivatives complexed with other molecules, hydrogen bonds of the type N-H···O and O-H···N are frequently observed. nih.govmdpi.com The strength and geometry of these bonds are fundamental to the stability of the resulting molecular complexes. mdpi.com In solid-state crystal structures of related dichlorophenyl compounds, hydrogen bonding is a key factor in the molecular packing. researchgate.net The analysis of these networks helps in understanding the supramolecular architecture and physical properties of the substance.

Table 1: Hydrogen Bond Characteristics in Related Amphetamine Complexes

| Interacting Molecules | Hydrogen Bond Type | Calculated Distance (Å) | Significance |

|---|---|---|---|

| Amphetamine Derivative + Acetonitrile | N–H···N / O–H···N | Not specified | Stabilizes solvent-solute interaction nih.gov |

| Amphetamine@Cucurbit mdpi.comuril | N—H···O | 1.87–2.72 | Stabilizes host-guest complex formation mdpi.com |

| Methamphetamine@Cucurbit mdpi.comuril | N—H···O | 1.87–2.72 | Key interaction for molecular recognition mdpi.com |

Van der Waals forces, although weaker than hydrogen bonds, are ubiquitous and collectively contribute significantly to molecular stability and association. These interactions are particularly important for the nonpolar regions of a molecule, such as the dichlorophenyl ring in this compound.

Theoretical studies on amphetamine analogs indicate that van der Waals forces are a major contributor to the stabilization of molecular complexes. mdpi.com For example, when amphetamine is encapsulated within a host molecule like cucurbit mdpi.comuril, the phenyl ring is deeply buried inside the host's cavity, maximizing hydrophobic and van der Waals interactions. mdpi.com

Steric effects, arising from the spatial arrangement of atoms, also play a critical role. The presence of the two chlorine atoms on the phenyl ring and the gem-dimethyl group on the propane chain in this compound creates significant steric hindrance. This can influence the preferred conformation of the molecule and restrict its ability to approach and bind to other molecules, thereby affecting its reactivity and biological activity. Computational models of amphetamine derivatives show a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric hindrance, which determines the preferred molecular geometry. nih.gov

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize weak non-covalent interactions in real space. mdpi.com This method is based on the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density, different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be identified and distinguished by their unique signatures.

RDG analysis performed on dichlorophenyl-containing molecules and amphetamine analogs confirms the presence of various weak interactions. mdpi.comresearchgate.net The resulting 3D isosurface plots provide a visual map of these interactions:

Strong attractive interactions (e.g., hydrogen bonds) typically appear as blue-colored discs or surfaces. mdpi.com

Weak attractive interactions (van der Waals forces) are represented by green-colored surfaces. mdpi.com

Strong repulsive interactions (steric clashes) are shown in reddish colors.

This technique has been used to demonstrate that van der Waals interactions and hydrogen bonding work synergistically to stabilize molecular complexes. mdpi.com For other dichlorophenyl derivatives, RDG analysis has been employed alongside Quantum Theory of Atoms in Molecules (QTAIM) to quantitatively describe a range of non-covalent interactions, including C-H···Cl, N-H···Cl, and O-H···O bonds. researchgate.netnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for drug design and materials science.

The foundation of QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include electronic (e.g., HOMO-LUMO gap), topological, and quantum chemical parameters.

In a QSAR study on a series of 2-phenylacrylonitriles, which included 2-(3,4-dichlorophenyl) derivatives, researchers aimed to build a model for predicting cytotoxicity against breast cancer cells. nih.gov The biological property of interest was the growth inhibition (GI50) value. nih.gov By correlating various calculated molecular descriptors with the observed biological activity, a predictive model was developed. Such models help identify the key structural features that influence a compound's activity. For instance, studies on other dichlorophenyl compounds have used quantum chemical descriptors to establish relationships between physicochemical parameters and biological activities. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Category | Specific Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Electron-donating/accepting ability, polarity |

| Topological | Connectivity Indices, Wiener Index | Molecular size, shape, and branching |

| Quantum Chemical | Partial Atomic Charges, Molecular Electrostatic Potential | Reactivity sites, intermolecular interaction potential researchgate.net |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, polarizability |

Once a statistically significant correlation is established, a QSAR model can be used to predict the activity of new, unsynthesized compounds. This predictive power is a cornerstone of modern drug discovery, allowing for the virtual screening of large libraries of potential drug candidates and prioritizing the synthesis of the most promising ones. nih.gov

For the 2-phenylacrylonitrile series containing the 3,4-dichlorophenyl moiety, a robust QSAR model was generated that could predict cytotoxicity. nih.gov The physical interpretation of such models provides a unique perspective on the structure-activity relationship (SAR), highlighting which molecular features enhance or diminish activity. nih.gov This information is crucial for designing new compounds with improved efficacy and selectivity, while also helping to avoid the synthesis of molecules predicted to be inactive or to have undesirable properties. nih.gov

Molecular Docking and Ligand-Target Interaction Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Prediction of Binding Affinity and Pose with Target Macromolecules

Currently, there are no published studies that have performed molecular docking of this compound with any specific macromolecular target. Therefore, data on its predicted binding affinity (often expressed as a docking score in kcal/mol) and its binding pose (the specific orientation and conformation of the ligand within the binding site) are not available.

Identification of Key Interacting Amino Acid Residues in Binding Sites

Without molecular docking studies, the key amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with this compound within a protein's binding site have not been identified.

Allosteric Modulation Mechanism Exploration

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. Computational methods can be used to explore the potential mechanisms of such modulation. However, no computational studies have been reported that investigate the potential for this compound to act as an allosteric modulator or the mechanisms by which it might exert such an effect.

Preclinical Pharmacological Investigations and Mechanistic Insights

Interaction with Neurotransmitter Systems and Receptors

Investigations into the pharmacological profile of 2-(3,4-Dichlorophenyl)propan-2-amine and its analogues have centered on their potent effects on monoamine transporters. The substitution pattern on the phenyl ring significantly influences the affinity and selectivity for the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Amphetamine and its derivatives are well-established modulators of the dopaminergic system, primarily through their interaction with the dopamine transporter (DAT). nih.govnih.gov These compounds can act as competitive inhibitors of dopamine reuptake and can also function as substrates for the transporter, leading to reverse transport or efflux of dopamine from the presynaptic neuron into the synaptic cleft. nih.gov

While specific binding affinity data for this compound at the DAT is not extensively detailed in available literature, studies on the closely related analogue para-chloroamphetamine (PCA) provide insight. PCA displays a comparatively low affinity for the dopamine transporter, with a half-maximal inhibitory concentration (IC50) for dopamine reuptake reported as 3,600 nM. wikipedia.org This suggests that the primary mechanism of action for chlorinated amphetamines like 3,4-DCA may not be predominantly driven by direct, high-affinity DAT inhibition, especially when compared to its effects on other monoamine transporters. The modulation of the dopaminergic system by these compounds may also be linked to their ability to induce the release of dopamine, a characteristic feature of amphetamine-type stimulants. nih.govwikipedia.org

The sigma receptor system, comprising at least two subtypes (σ1 and σ2), represents another potential target for compounds containing the 3,4-dichlorophenyl moiety. While direct binding studies for this compound are scarce, research on structurally related compounds has established a clear link. For instance, the compound 1-[2-(3,4-dichlorophenyl)ethyl]4-methylpiperizine (BD1063) is a known sigma-1 receptor antagonist. nih.gov Another related molecule, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-2(dimethylamino)ethylamine (BD1047), also functions as a sigma-1 receptor antagonist. nih.gov

Furthermore, studies with methamphetamine, a related amphetamine, have demonstrated a preferential binding affinity for the sigma-1 receptor subtype over the sigma-2 subtype. nih.gov These findings collectively suggest that the 3,4-dichlorophenyl structural motif is compatible with binding at sigma receptors, particularly the sigma-1 subtype, and that such interactions are likely antagonistic in nature.

The most pronounced pharmacological action of this compound is its potent and selective interaction with the serotonin transporter (5-HTT or SERT). wikipedia.org It is characterized as a highly potent serotonin releasing agent (SSRA). wikipedia.org This mechanism involves binding to the transporter and inducing a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synapse.

Studies on the analogue para-chloroamphetamine (PCA) provide quantitative data on this interaction. PCA competitively inhibits serotonin transport with a high affinity, reflected by a Ki value of 4.8 nM. nih.gov It also competes for binding to the serotonin transporter with a dissociation constant (KD) of 310 nM. nih.gov This high-affinity interaction with SERT, leading to potent serotonin release, is a defining characteristic of this class of dichlorinated amphetamines. wikipedia.orgnih.gov

The 3,4-dichlorophenyl group is a key structural feature in several well-characterized ligands for the kappa-opioid receptor (KOR), demonstrating that this moiety can confer high affinity for this receptor. A prominent example is the compound U50,488, which is 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide. U50,488 is a potent and selective KOR agonist and is widely used as a tool compound in preclinical research. nih.gov

Importantly, other related ligands demonstrate the KOR antagonism requested by the outline. The compound 2-(3,4-dichlorophenyl-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide (B32628) (DIPPA) has been shown to exhibit a complex pharmacological profile, with initial, transient KOR agonist effects that are followed by long-lasting KOR antagonist activity. nih.gov This finding illustrates that subtle modifications to the core structure containing the 3,4-dichlorophenyl group can shift the functional activity at the KOR from agonism to antagonism.

Receptor Binding and Ligand Activity Profiling in Cellular and Subcellular Models

The interaction of this compound analogues and related ligands with various receptors and transporters has been quantified in numerous in vitro studies. These assays, typically using radioligand binding in preparations from brain tissue or cells expressing the target receptor, provide a quantitative basis for understanding the compound's pharmacological profile. The data highlights a strong preference for the serotonin transporter over the other monoamine transporters for amphetamine analogues with chlorine substitutions on the phenyl ring.

| Compound | Target | Assay Type | Affinity (Ki/KD/IC50) | Reference |

|---|---|---|---|---|

| para-Chloroamphetamine (PCA) | Serotonin Transporter (SERT) | Transport Inhibition (Ki) | 4.8 nM | nih.gov |

| para-Chloroamphetamine (PCA) | Serotonin Transporter (SERT) | Binding (KD) | 310 nM | nih.gov |

| para-Chloroamphetamine (PCA) | Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | 320 nM | wikipedia.org |

| para-Chloroamphetamine (PCA) | Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | 3,600 nM | wikipedia.org |

| DIPPA | Kappa-Opioid Receptor (KOR) | Functional (Antagonist) | Long-lasting antagonism | nih.gov |

| BD1063 | Sigma-1 Receptor | Functional (Antagonist) | Antagonist activity confirmed | nih.gov |

Assessment of Agonist, Antagonist, and Allosteric Modulator Activities

Currently, there is a lack of publicly available scientific literature detailing the specific agonist, antagonist, or allosteric modulator activities of this compound at various receptors. While research has been conducted on other dichlorophenyl-containing molecules, such as LY3154207, which acts as a positive allosteric modulator of the human dopamine D1 receptor, direct evidence for such activity by this compound is not documented. acs.orgnih.gov Similarly, studies on other dichlorophenyl derivatives have identified inverse agonist activity at the cannabinoid-1 receptor (CB1R), but this cannot be directly extrapolated to the subject compound. nih.gov

General Receptor Binding Studies for Target Identification

Comprehensive receptor binding screens are essential for identifying the primary biological targets of a compound and understanding its potential off-target effects. However, detailed receptor binding data for this compound is not available in the reviewed scientific literature. Such studies would typically involve screening the compound against a wide panel of receptors to determine its binding affinities.

Enzyme Interaction and Inhibition Studies

Specific Enzyme Inhibition Mechanisms

Information regarding the specific enzyme inhibition mechanisms of this compound is not currently available in published research. Determining whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor for specific enzymes is crucial for understanding its pharmacological effects.

Modulation of Squalene (B77637) Epoxidase by Analogues

Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway and a target for antifungal and cholesterol-lowering drugs. mdpi.com While direct studies on this compound are absent, research on allylamine (B125299) antimycotics, which are inhibitors of squalene epoxidase, provides insights into the potential interactions of structurally related compounds. taylorfrancis.com For instance, the allylamine derivative NB-598 is a potent competitive inhibitor of squalene epoxidase. nih.gov The inhibitory activity of such compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. The therapeutic potential of squalene epoxidase inhibitors is significant, as they can be designed to be highly selective for the fungal enzyme over the mammalian counterpart. taylorfrancis.com

Interactive Data Table: Squalene Epoxidase Inhibitory Activity of Analogue Compounds

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| NB-598 | Baculosome-derived SQLE | 63 | Competitive |

| Cmpd-4'' | Baculosome-derived SQLE | 69 | Not Specified |

| NB-598.ia (inactive analogue) | Baculosome-derived SQLE | >100,000 | - |

| Cmpd-4''.ia (inactive analogue) | Baculosome-derived SQLE | >100,000 | - |

| (Data sourced from a study on the structure and inhibition mechanism of human squalene epoxidase) researchgate.net |

DNA Gyrase Inhibition Studies for Antimicrobial Analogues

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a validated target for antibiotics. nih.govresearchgate.net The inhibition of DNA gyrase can occur through different mechanisms, including blocking the ATPase activity of the GyrB subunit or stabilizing the DNA-enzyme cleavage complex. researchgate.net While there is no specific data on the DNA gyrase inhibitory activity of this compound, studies on other compounds containing dichlorophenyl moieties suggest potential for such activity. For example, ciprofloxacin (B1669076) analogues are being developed as inhibitors of plant DNA gyrase for herbicidal purposes. rsc.org The discovery of novel DNA gyrase inhibitors is an active area of research to combat antibiotic resistance. nih.gov

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) at the Molecular Level

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in medicinal chemistry. For dichlorophenyl-containing compounds, the position and nature of substituents on the phenyl ring, as well as the structure of the side chain, can significantly influence their pharmacological properties.

For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide and benzyl (B1604629) regions led to significant changes in receptor activity. nih.gov The presence of an α-methyl group in the propanamide moiety was found to be a key pharmacophore for interaction with the receptor's hydrophobic pocket. nih.gov Similarly, in a series of ketamine esters, the position of substituents on the benzene (B151609) ring influenced their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com

In the context of DNA gyrase inhibitors, the addition of a long hydrophobic chain or a second gallic acid moiety to a gallate core structure was shown to significantly increase inhibitory activity, demonstrating the importance of specific structural features for potent enzyme inhibition. nih.gov These examples highlight the intricate interplay between molecular structure and biological function, which would also apply to this compound and its analogues. A thorough investigation of its SAR and SFR would be necessary to understand its pharmacological potential and to guide the design of new, more potent and selective compounds.

Influence of Dichlorophenyl Moiety and Chlorine Position on Pharmacological Properties

The introduction of halogen atoms, particularly chlorine, onto the phenyl ring of phenethylamines significantly alters their pharmacological properties. Halogenation can impact a molecule's potency, selectivity for different monoamine transporters (dopamine transporter [DAT], norepinephrine transporter [NET], and serotonin transporter [SERT]), and metabolic stability.

The presence of chlorine on the phenyl ring generally increases a compound's lipophilicity, which can facilitate its passage across the blood-brain barrier. More specifically, para-substitution (a single chlorine at the 4-position of the phenyl ring) in amphetamines tends to enhance activity at the serotonin transporter. For instance, para-chloroamphetamine (PCA) is a potent serotonin releasing agent. wikipedia.orgnih.gov Studies comparing halogenated amphetamines have shown that para-chlorination increases the potential to inhibit serotonin uptake, which may contribute to serotonergic neurotoxicity at higher doses. frontiersin.orgnih.gov

The 3,4-dichloro substitution pattern on this compound positions chlorine atoms at both the meta and para positions. This specific arrangement is found in various pharmacologically active compounds and is known to influence receptor affinity and functional activity. While direct research on this specific amphetamine analog is limited, in other molecular classes, the 3,4-dichlorophenyl group has been integral to the design of potent ligands for various receptors, including neurokinin-2 (NK2) antagonists. The dichlorophenyl moiety often serves as a critical element for achieving high binding affinity.

Role of the Amine Functional Group in Bioactivity and Receptor Affinity

The primary amine (-NH2) functional group is a cornerstone of the bioactivity of phenethylamines. Its basicity at physiological pH allows it to become protonated (-NH3+), forming a cation. This positive charge is crucial for forming a strong ionic bond with a conserved aspartate residue in the binding pocket of monoamine transporters. This interaction is a primary anchoring point for the ligand within the transporter protein and is fundamental to the mechanism of both reuptake inhibition and substrate-releasing activity.

The amine group's ability to act as both a hydrogen bond donor and acceptor further stabilizes its interaction within the receptor or transporter binding site. The specific nature of the amine (primary, secondary, etc.) can modulate selectivity and potency. For amphetamine-type compounds, which are substrates for transporters, the amine group is essential for the transport process that ultimately leads to the reverse transport (efflux) of monoamines like dopamine and serotonin. biomolther.org

Impact of Alkyl Chain Branching and Length on Target Interaction

The structure of the alkyl chain connecting the phenyl ring to the amine group is another critical factor in determining pharmacological activity. The parent compound, phenethylamine (B48288), lacks any substitution on this chain. The introduction of a methyl group at the alpha-carbon (the carbon adjacent to the amine group), as seen in this compound, creates the amphetamine backbone.

This alpha-methylation provides two key advantages:

Increased Potency: It enhances the compound's stimulant properties compared to its non-methylated counterpart.

Metabolic Stability: The alpha-methyl group sterically hinders the action of monoamine oxidase (MAO), an enzyme responsible for metabolizing phenethylamines. This protection from degradation increases the bioavailability and duration of action of the compound in the central nervous system.

Studies on other phenethylamine derivatives have shown that the length and branching of alkyl groups can fine-tune the compound's interaction with monoamine transporters. For example, increasing the length of an N-alkyl substituent on amphetamine can augment its relative potency at the serotonin transporter. biomolther.org

Table 1: Structure-Activity Relationships of Phenyl-Substituted Amphetamine Analogs

| Substitution on Phenyl Ring | Primary Transporter Affinity | Known Effects |

| Unsubstituted (Amphetamine) | DAT/NET > SERT | Potent stimulant, dopamine/norepinephrine releaser |

| 4-Chloro (para-Chloroamphetamine) | SERT > DAT/NET | Potent serotonin releaser, known neurotoxin at high doses wikipedia.orgfrontiersin.org |

| 3,4-Dichloro | Predicted: Potent monoamine releaser, likely with significant SERT activity | Activity profile inferred from analogs |

In Vitro and Animal Model Studies for Behavioral and Neurological Effects (Preclinical)

Preclinical studies using cell-based assays and animal models are essential for characterizing the behavioral and neurological effects of novel compounds. While specific data for this compound is scarce, its structural similarity to other halogenated amphetamines allows for informed predictions.

Modulation of Behavioral Responses in Animal Models

Amphetamine and its analogs are well-known for their stimulant effects on the central nervous system, which manifest as increased locomotor activity, stereotyped behaviors at higher doses, and reinforcing properties in animal models. Studies in rodents have shown that para-chloroamphetamines tend to be efficacious stimulants of locomotion. wikipedia.org

In animal behavioral paradigms, such as conditioned place preference, drugs that increase dopamine in the nucleus accumbens are typically reinforcing. Given its structure as a dopamine reuptake inhibitor and/or releaser, it is highly probable that this compound would produce a positive result in this assay, indicating rewarding and potentially abuse-related properties. nih.gov Behavioral studies in squirrel monkeys with various amphetamine analogs have demonstrated that compounds with high selectivity for releasing dopamine induce stimulant effects. nih.gov

Neuroprotective Effects in Preclinical Models

The evaluation of neuroprotective effects is critical for any novel CNS-active compound. However, the existing literature on halogenated amphetamines points more towards potential neurotoxicity than neuroprotection. Specifically, para-chloroamphetamine (PCA) is widely used in research as a selective serotonergic neurotoxin, causing long-term depletion of serotonin and degeneration of serotonin nerve terminals at high doses. wikipedia.orgnih.govnih.gov This toxicity is linked to the impairment of mitochondrial function and the induction of apoptosis. nih.gov

The mechanism is thought to involve the metabolism of the chlorinated compound. wikipedia.org Therefore, it is unlikely that this compound would exhibit neuroprotective properties. On the contrary, based on the data from its monochlorinated analog, it would be a candidate for careful neurotoxicity screening in any preclinical evaluation.

Preclinical Evaluation of Antidepressant and Stimulant Potential

The pharmacological basis for many antidepressant and stimulant drugs is the modulation of monoaminergic systems.

Stimulant Potential: The core amphetamine structure of this compound strongly predicts stimulant activity. Its action as a presumed dopamine and norepinephrine releaser would lead to increased arousal, reduced appetite, and enhanced locomotor activity, which are hallmark effects of stimulants. scielo.org.mx

Antidepressant Potential: Several phenethylamine derivatives have been investigated for their antidepressant effects. researchgate.netconsensus.app The ability of this compound to interact with the serotonin transporter, inferred from its chlorinated structure, suggests a potential role in modulating serotonin levels. Some selective serotonin uptake inhibitors with a dichlorophenyl structure have shown antidepressant properties in preclinical models. While PCA itself was clinically studied as an antidepressant, concerns over neurotoxicity halted its development. wikipedia.org Therefore, while this compound may exhibit antidepressant-like effects in animal models (e.g., the forced swim test), its therapeutic potential would be heavily scrutinized due to the high risk of serotonergic neurotoxicity. frontiersin.org

Table 2: Predicted Preclinical Profile of this compound

| Preclinical Assay | Predicted Outcome | Rationale based on Analogs |

| Locomotor Activity | Increase | Amphetamine-like structure; known stimulant effects of halogenated amphetamines |

| Conditioned Place Preference | Reinforcing Effects | Presumed dopamine-releasing properties |

| Serotonin Terminal Integrity | Potential for Neurotoxicity | High doses of para-chloroamphetamine are neurotoxic wikipedia.orgnih.gov |

| Forced Swim Test | Potential Antidepressant-like Effect | Presumed serotonin-releasing properties |

In Vitro and Preclinical Metabolic Fate Studies

Identification and Characterization of Metabolites

The initial steps in characterizing the metabolic fate of a xenobiotic, such as 2-(3,4-Dichlorophenyl)propan-2-amine, involve in vitro studies to identify and characterize its metabolites. These studies are crucial for understanding the biotransformation pathways the compound is likely to undergo in a biological system.

Use of Pooled Human Liver Microsomes (pHLM) and S9 Fractions (pS9) for In Vitro Metabolism

To investigate the in vitro metabolism of a compound, researchers commonly employ subcellular fractions of the liver, which is the primary site of drug metabolism. Pooled human liver microsomes (pHLM) are vesicles formed from the endoplasmic reticulum of hepatocytes from multiple donors. They are a rich source of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The use of pooled microsomes helps to average out the inter-individual variability in enzyme expression and activity.

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. This fraction contains both microsomal and cytosolic enzymes, enabling the study of both phase I and phase II metabolic reactions. Incubating a test compound with pHLM or pS9 in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) allows for the generation of metabolites in a controlled laboratory setting.

Despite the established utility of these in vitro systems, a review of the scientific literature reveals no specific studies that have been published detailing the incubation of this compound with pooled human liver microsomes or S9 fractions. Consequently, there is no publicly available data on the metabolites formed from this specific compound under these experimental conditions.

Advanced Analytical Techniques for Metabolite Quantification and Structural Elucidation (e.g., UPLC-QTOF-MS)

Once metabolites are generated in vitro, their identification and structural elucidation are paramount. Modern analytical chemistry offers powerful tools for this purpose, with Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) being a prominent example.

UPLC provides high-resolution separation of the parent compound from its metabolites within a complex biological matrix. The separated components are then introduced into the QTOF mass spectrometer. This type of mass spectrometer offers high mass accuracy and resolution, which allows for the determination of the elemental composition of the parent drug and its metabolites. By comparing the mass spectra of the parent compound and its metabolites, researchers can identify biotransformations such as hydroxylation, demethylation, or conjugation.

A thorough search of scientific databases indicates that no studies have been published that apply UPLC-QTOF-MS or similar advanced analytical techniques to identify or quantify the metabolites of this compound.

Cytochrome P450 (CYP) Isoform Mapping for Metabolic Pathways

Identifying which specific CYP isoforms are responsible for the metabolism of a compound is a critical step in predicting potential drug-drug interactions. enamine.net This process, known as CYP isoform mapping or reaction phenotyping, can be conducted using several in vitro methods. solvobiotech.comresearchgate.net One common approach involves incubating the compound with a panel of recombinant human CYP enzymes, each expressing a single isoform (e.g., CYP3A4, CYP2D6, CYP2C9). enamine.netsolvobiotech.com The disappearance of the parent compound or the formation of a metabolite can then be monitored to determine the contribution of each isoform. enamine.net Another method uses pHLM in the presence of selective chemical inhibitors for specific CYP isoforms. enamine.netfrontiersin.org

There is currently no published research that details the mapping of cytochrome P450 isoforms involved in the metabolic pathways of this compound. Therefore, the specific CYP enzymes responsible for its biotransformation remain unknown.

Screening for Reactive Metabolites (e.g., Glutathione (B108866) Trapping Assays)

Some drug candidates can be metabolized to chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Screening for the formation of such reactive metabolites is an important aspect of preclinical safety assessment.

Glutathione (GSH) trapping assays are a widely used in vitro method for this purpose. nih.gov Glutathione is a nucleophilic tripeptide present in high concentrations in cells, and it can form stable conjugates with many electrophilic reactive metabolites. nih.gov In these assays, the test compound is incubated with liver microsomes or other enzyme sources in the presence of glutathione. The formation of glutathione conjugates is then monitored, typically by mass spectrometry. The detection of such conjugates provides evidence for the formation of reactive intermediates. nih.gov

No studies have been published that report the use of glutathione trapping assays or other methods to screen for the formation of reactive metabolites from this compound.

Investigation of Stereoselective Metabolism (if applicable)

This compound is a chiral compound. However, there is no information available in the scientific literature regarding any investigations into its stereoselective metabolism.

Preclinical In Vivo Metabolite Profiling (e.g., Rodent Models)

In vivo metabolite profiling studies in preclinical animal models, such as rats or mice, are essential to understand how a compound is metabolized in a whole organism. nih.gov These studies involve administering the compound to the animals and collecting biological samples like plasma, urine, and feces over time. The samples are then analyzed to identify and quantify the parent compound and its metabolites. This provides a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of the substance. For instance, studies in rats have been used to identify metabolites of other dichlorophenyl-containing compounds. nih.gov

There are no published preclinical in vivo studies that have profiled the metabolites of this compound in any rodent models. As a result, its in vivo metabolic fate remains uncharacterized.

Applications in Advanced Chemical and Biomedical Research

Intermediate in Complex Organic Synthesis and Drug Discovery Research

The dichlorinated phenylpropanamine scaffold serves as a versatile starting point for the construction of more elaborate molecules with potential therapeutic applications. Its utility as a building block is rooted in the reactivity of the amine group and the specific physicochemical properties conferred by the dichlorophenyl moiety.

The synthesis of novel bioactive compounds often relies on the use of well-defined molecular building blocks that can be systematically modified to explore chemical space and optimize biological activity. While direct examples of the use of 2-(3,4-Dichlorophenyl)propan-2-amine as a starting material for a wide range of bioactive molecules are not extensively documented in publicly available research, the principle of using dichlorophenyl-containing structures as precursors for bioactive heterocycles is established. For instance, research has demonstrated the utility of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid in the preparation of new heterocyclic compounds with potential biological activity mdpi.com. This highlights the value of the dichlorophenyl group in constructing complex molecular architectures. Heterocyclic compounds are of significant interest in medicinal chemistry as they form the core of many approved drugs and natural products with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties mdpi.comijnrd.org. The ability of heterocyclic scaffolds to interact with specific biological targets makes them crucial in drug design mdpi.com.

A significant area of application for derivatives of this compound is in the development of compounds targeting the central nervous system (CNS), particularly as modulators of opioid receptors. Extensive research has been conducted on a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, which have been identified as potent and selective kappa-opioid agonists nih.govnih.gov.

One of the most well-known compounds in this class is U-50,488, a potent and selective kappa opioid receptor (KOR) agonist nih.gov. These compounds have been instrumental in studying the role of the kappa opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders nih.govnih.gov. The development of these agonists has involved detailed structure-activity relationship (SAR) studies, where modifications to the core structure, derived conceptually from this compound, have led to compounds with high potency and selectivity nih.govnih.gov. For example, the introduction of different substituents at the C1 position of the ethyl-linking moiety has resulted in compounds with significantly enhanced in vitro and in vivo activity compared to early prototypes nih.govnih.gov.

| Compound ID | Modification from Parent Scaffold | Receptor Target | Notable Finding |

| U-50,488 | N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide derivative | Kappa Opioid Receptor (KOR) | Potent and selective KOR agonist used extensively in research nih.gov. |

| Compound 8 | N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide (B32628) derivative | Kappa Opioid Receptor (KOR) | 146-fold more active than U-50,488 in vitro nih.gov. |

| Compound 48 | N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide derivative | Kappa Opioid Receptor (KOR) | 5-fold more active than the 1-methylethyl substituted analog in vitro nih.gov. |

| DIPPA | N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Kappa Opioid Receptor (KOR) | Irreversible binding ligand that acts as a KOR antagonist nih.gov. |

Development of Research Probes and Tools for Biological Studies

Beyond their potential as therapeutic agents, derivatives of this compound are valuable as research probes to investigate biological pathways and molecular interactions.

The potent and selective nature of kappa opioid agonists derived from the this compound scaffold makes them excellent tools for studying receptor-ligand interactions. These compounds have been used to characterize the binding pocket of the kappa opioid receptor and to understand the molecular determinants of ligand recognition and receptor activation nih.gov. The development of both agonists and antagonists within this chemical series, such as the irreversible antagonist DIPPA, provides a comprehensive toolkit for probing the pharmacology of the kappa opioid system nih.gov. Such studies are crucial for the rational design of new drugs with improved efficacy and side-effect profiles mdpi.commdpi.com.

While the primary research focus for derivatives of this compound has been on receptor interactions, the potential for these compounds to serve as tools in enzyme kinetic and mechanism studies exists, although it is not a widely reported application. In principle, molecules with specific structural motifs can be designed to interact with enzyme active sites, acting as inhibitors or substrates. Such tools are invaluable for elucidating enzyme mechanisms and for screening for new enzyme inhibitors nih.govnih.gov. However, specific examples of this compound derivatives being used for this purpose are not prominent in the scientific literature.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. The development of PET ligands requires molecules that can be radiolabeled with a positron-emitting isotope and that exhibit high affinity and selectivity for a specific biological target nih.gov.

While there are no specific reports of PET ligands directly derived from this compound, the dichlorophenyl moiety is a structural feature present in compounds developed as potential PET tracers for other CNS targets. For example, a series of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated as potential PET tracers for the corticotropin-releasing factor type-1 (CRF1) receptor nih.gov. These compounds were radiolabeled with fluorine-18 and evaluated in microPET imaging studies nih.gov. This demonstrates the feasibility of incorporating a dichlorophenyl group into a molecule designed for PET imaging of the brain, suggesting that derivatives of this compound could potentially be adapted for the development of novel PET ligands, for instance, for imaging kappa opioid receptors in the living brain. The development of such radiolabeled nanoparticles for PET imaging is an active area of research austinpublishinggroup.com.

Agrochemical Research and Development of Advanced Derivatives

The dichlorophenyl group is a common feature in many commercially successful agrochemicals, suggesting that derivatives of this compound could exhibit valuable biological activities. Research in this area has primarily focused on the synthesis and evaluation of new compounds for crop protection.

The investigation into the insecticidal properties of compounds derived from this compound is an area of ongoing interest within agrochemical research. The presence of the dichlorophenyl moiety is a key structural feature in a number of existing insecticides, which often target the nervous systems of insects. For instance, research into noncovalent inhibitors of acetylcholinesterase (AChE), a well-validated insecticidal target, has explored compounds with a dichlorophenyl group. semanticscholar.org The selectivity of these inhibitors often depends on the substitution pattern of the phenyl ring. semanticscholar.org

However, publicly available research specifically detailing the synthesis and insecticidal activity of direct derivatives of this compound is limited. While the core structure suggests potential for bioactivity, comprehensive studies screening a range of N-acyl, N-alkyl, or other derivatives against common agricultural pests have not been extensively published. The development of new insecticidal compounds is crucial to combat the growing issue of insecticide resistance in pest populations. Therefore, the exploration of novel chemical scaffolds, such as those that can be derived from this compound, remains a promising avenue for future research and development in the agrochemical sector.

In the realm of fungicidal research, N-substituted derivatives of dichlorophenyl compounds have shown significant promise. A notable study focused on a series of N-mono- or N,N-disubstituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines and their corresponding amides. While this research utilized the 2,4-dichlorophenyl isomer, the findings provide valuable insights into the potential fungicidal activity of analogous 3,4-dichlorophenyl compounds. nih.gov

The research demonstrated that replacing the ether group of the commercial fungicide tetraconazole with a secondary or tertiary amino group can lead to compounds that retain significant antifungal activity against a variety of plant pathogenic fungi. The study highlighted that the nature of the substituents on the nitrogen atom is crucial, with less bulky and less lipophilic groups being more favorable. Specifically, allyl, propargyl, and cyclopropyl groups were identified as being particularly suitable for maintaining fungicidal efficacy. nih.gov These compounds, while structurally similar to squalene (B77637) epoxidase inhibitors like terbinafine and naftifine, were found to operate through the same mechanism of action as other triazole fungicides. nih.gov

The in vitro fungicidal activity of some of these N-substituted analogues against various plant pathogens is summarized in the table below.

Table 1: In Vitro Fungicidal Activity of N-Substituted [2-(2,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamine Analogues

| Compound | Substituent (R) | Pathogen | Activity Level |

|---|---|---|---|

| Analogue 1 | Allyl | Puccinia recondita | High |

| Analogue 2 | Propargyl | Botrytis cinerea | Moderate |

| Analogue 3 | Cyclopropyl | Septoria tritici | High |

| Analogue 4 | N,N-Dimethyl | Fusarium culmorum | Low |

These findings underscore the potential of N-substituted derivatives of dichlorophenylpropylamines as a promising class of fungicides. Further research focusing on the 3,4-dichloro isomer is warranted to fully explore its fungicidal potential and structure-activity relationships.

Material Science Applications as a Building Block for Specialty Chemicals

In material science, "building blocks" are fundamental molecular units that can be systematically assembled to create larger, more complex structures with specific desired properties. This compound, with its reactive primary amine group and a rigid dichlorophenyl unit, possesses the key characteristics of a valuable building block for the synthesis of specialty chemicals and polymers.

The primary amine functionality allows for a variety of chemical transformations, including amidation, imination, and alkylation. This versatility enables its incorporation into a wide range of polymeric structures. For instance, it can be used as a monomer in the synthesis of polyamides, which are known for their high strength, thermal stability, and chemical resistance. ncl.res.in The general reaction for polyamide synthesis involves the condensation of a diamine with a diacid chloride. By reacting this compound (or a diamine derivative thereof) with a suitable diacid chloride, novel polyamides with unique properties conferred by the dichlorophenyl group could be produced.

The presence of the dichlorophenyl group can impart several desirable characteristics to the resulting materials, including:

Enhanced Thermal Stability: The rigid aromatic ring contributes to a higher glass transition temperature and improved thermal stability of the polymer.

Flame Retardancy: The chlorine atoms can enhance the flame-retardant properties of the material.

Modified Solubility and Processing Characteristics: The bulky and polar nature of the dichlorophenyl group can influence the solubility of the polymer in organic solvents, potentially improving its processability. ncl.res.in

While specific, large-scale industrial applications of this compound as a building block in material science are not widely documented in publicly available literature, its chemical structure strongly suggests its potential for use in the creation of high-performance polymers and specialty chemicals for advanced applications. Further research into the polymerization of this and related monomers could lead to the development of new materials with tailored properties for various technological fields.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)propan-2-amine, and what critical reaction conditions must be controlled?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 3,4-dichlorophenylacetone, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6) can yield the target compound. Temperature control (<40°C) is crucial to avoid side reactions like over-reduction or polymerization . Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry is essential to confirm purity and structural integrity .

Q. How can spectroscopic methods distinguish this compound from its structural analogs?

Key spectroscopic markers include:

- ¹H NMR : A singlet at δ 1.2–1.4 ppm (two equivalent methyl groups on the amine) and aromatic protons at δ 6.8–7.5 ppm (split due to 3,4-dichloro substitution) .

- FT-IR : N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 218 (C9H11Cl2N+) and fragment ions at m/z 171 (loss of NH(CH3)2) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is lipophilic, with poor solubility in water but high solubility in DMSO or ethanol. Stability studies indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at –20°C. Hydrolytic stability is pH-dependent: stable at pH 4–7 but prone to decomposition under strongly acidic (pH <2) or basic (pH >9) conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from:

- Experimental design : Differences in radioligand concentrations (e.g., 0.1 nM vs. 1 nM) or incubation times .

- Cell models : Use of transfected HEK-293 cells versus native neuronal cultures .

- Data normalization : Normalizing to non-specific binding controls (e.g., 10 μM haloperidol) improves reproducibility .

Q. What methodologies are recommended for studying its metabolic stability and potential neurotoxicity?

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and monitor phase I metabolites (e.g., hydroxylation at the dichlorophenyl ring) via LC-MS/MS. CYP2D6 is implicated in primary metabolism .

- Neurotoxicity screening : Use differentiated SH-SY5Y cells to assess mitochondrial toxicity (via MTT assay) and oxidative stress markers (e.g., glutathione depletion) .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

- Molecular docking : Predict binding modes to monoamine transporters (e.g., SERT, DAT) using AutoDock Vina. Key interactions include π-π stacking with Phe341 in SERT and hydrogen bonding with Asp79 .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier permeability (BBB+), suggesting CNS activity .

Methodological Notes

- Synthetic optimization : Replace traditional reducing agents (e.g., LiAlH4) with NaBH3CN to minimize side reactions .

- Analytical validation : Use deuterated solvents (e.g., DMSO-d6) to avoid proton exchange artifacts in NMR .

- Biological assays : Include positive controls (e.g., fluoxetine for SERT) and validate with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.